(2E)-1-(4-iodophenyl)-2-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}hydrazine
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Overview
Description
(2E)-1-(4-iodophenyl)-2-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}hydrazine is a complex organic compound characterized by the presence of an iodophenyl group, a furan ring, and a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-iodophenyl)-2-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}hydrazine typically involves multiple steps, starting with the preparation of the iodophenyl and furan intermediates. The key steps include:
Iodination of Phenyl Ring: The phenyl ring is iodinated using iodine and a suitable oxidizing agent.
Formation of Furan Ring: The furan ring is synthesized through a cyclization reaction involving a suitable precursor.
Condensation Reaction: The iodophenyl and furan intermediates are then condensed with hydrazine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-iodophenyl)-2-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.
Major Products
Oxidation: Corresponding nitro and carbonyl derivatives.
Reduction: Amino derivatives.
Substitution: Azido or cyano derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (2E)-1-(4-iodophenyl)-2-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}hydrazine is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-1-(4-iodophenyl)-2-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}hydrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(4-bromophenyl)-2-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}hydrazine
- (2E)-1-(4-chlorophenyl)-2-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}hydrazine
- (2E)-1-(4-fluorophenyl)-2-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}hydrazine
Uniqueness
The presence of the iodine atom in (2E)-1-(4-iodophenyl)-2-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}hydrazine imparts unique reactivity compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and lower electronegativity influence the compound’s chemical behavior, making it more reactive in certain substitution reactions and potentially altering its biological activity.
Properties
Molecular Formula |
C18H14IN3O3 |
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Molecular Weight |
447.2 g/mol |
IUPAC Name |
4-iodo-N-[(E)-[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylideneamino]aniline |
InChI |
InChI=1S/C18H14IN3O3/c1-12-2-3-13(10-17(12)22(23)24)18-9-8-16(25-18)11-20-21-15-6-4-14(19)5-7-15/h2-11,21H,1H3/b20-11+ |
InChI Key |
BEEOUECHRQGAQE-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)/C=N/NC3=CC=C(C=C3)I)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C=NNC3=CC=C(C=C3)I)[N+](=O)[O-] |
Origin of Product |
United States |
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